1-Bromo-2-methyl-3,4-dinitrobenzene

Catalog No.
S690430
CAS No.
290353-57-0
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methyl-3,4-dinitrobenzene

CAS Number

290353-57-0

Product Name

1-Bromo-2-methyl-3,4-dinitrobenzene

IUPAC Name

1-bromo-2-methyl-3,4-dinitrobenzene

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3

InChI Key

OXYXHHOXCIPFBY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br

Synthesis and Characterization:

1-Bromo-2-methyl-3,4-dinitrobenzene is a relatively well-studied organic compound with documented procedures for its synthesis and characterization. Researchers have employed various methods for its preparation, including nitration of 2-bromo-1-methyl-3,4-dinitrobenzenamine and direct nitration of 2-bromo-1-methyl-3,4-dimethylbenzene. [Source: Jose, H. J., et al. "Synthesis and Characterization of Novel Pyrazole Derivatives: Potential Antibacterial and Antifungal Agents." Molecules (Basel, Switzerland) 18.12 (2013): 14986-15002]

Potential Applications:

While the specific scientific research applications of 1-bromo-2-methyl-3,4-dinitrobenzene are limited, its chemical properties suggest potential use in various research areas:

  • Organic synthesis: The presence of a reactive bromine group makes it a potential precursor for further functionalization through various substitution reactions, allowing researchers to introduce desired functionalities into complex molecules. [Source: Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure (6th ed.). Wiley-Interscience]
  • Material science: The nitro groups in the molecule can influence its electrical properties, making it a candidate for investigation in the development of new materials with specific electronic functionalities.
  • Biological studies: Although not extensively explored, the dinitrobenzene moiety can exhibit various biological activities, and researchers might investigate 1-bromo-2-methyl-3,4-dinitrobenzene for potential biological properties. However, it is crucial to note that due to the presence of nitro groups, this compound is likely to be toxic and requires careful handling.

1-Bromo-2-methyl-3,4-dinitrobenzene is an organic compound with the molecular formula C₇H₅BrN₂O₄. It is a derivative of benzene characterized by the presence of a bromine atom, a methyl group, and two nitro groups at specific positions on the benzene ring. This compound is notable for its reactivity and serves as an important intermediate in various chemical syntheses.

Br-DNB is likely to share some of the hazards common to nitroaromatic compounds, which can include [, ]:

  • Toxicity: Nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may cause various health problems, and some can be carcinogenic.
  • Flammability: Nitroaromatic compounds can be flammable and may burn vigorously.
  • Explosivity: Under specific conditions, some nitroaromatic compounds can be explosive.

  • Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution, where the bromine atom can be replaced by other electrophiles. This reaction typically involves two steps: the formation of a benzenonium ion and subsequent deprotonation to yield a substituted product.
  • Nitration: Additional nitro groups can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
  • Reduction: The nitro groups present in the compound can be reduced to amines using reducing agents such as tin and hydrochloric acid.
  • Nucleophilic Aromatic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to further functionalization of the benzene ring.

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process:

  • Bromination: Starting with toluene or a similar compound, bromination is performed to introduce the bromine atom.
  • Nitration: The resulting bromo compound undergoes nitration with concentrated nitric and sulfuric acids to introduce the first nitro group.
  • Further Nitration: A second nitration step introduces an additional nitro group at the appropriate position on the benzene ring under controlled conditions to ensure selectivity .

1-Bromo-2-methyl-3,4-dinitrobenzene finds applications across various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Employed in enzyme interaction studies and protein assays.
  • Pharmaceutical Development: Investigated for potential pharmacological properties and as a precursor in drug synthesis.
  • Industrial Uses: Utilized in producing dyes, pigments, and other industrial chemicals .

1-Bromo-2-methyl-3,4-dinitrobenzene shares structural similarities with other dinitrobenzene derivatives. Key compounds for comparison include:

Compound NameStructural FeaturesUnique Characteristics
1,2-DinitrobenzeneTwo nitro groups at positions 1 and 2More reactive due to adjacent nitro groups
1,3-DinitrobenzeneNitro groups at positions 1 and 3Different electronic effects compared to 1-Bromo derivative
1,4-DinitrobenzeneNitro groups at positions 1 and 4Exhibits different solubility properties

These compounds differ primarily in the positioning of their nitro groups, which significantly influences their chemical reactivity and properties. The unique combination of bromine and methyl substituents in 1-Bromo-2-methyl-3,4-dinitrobenzene makes it distinct from its counterparts.

XLogP3

2.6

Wikipedia

1-Bromo-2-methyl-3,4-dinitrobenzene

Dates

Last modified: 08-15-2023

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